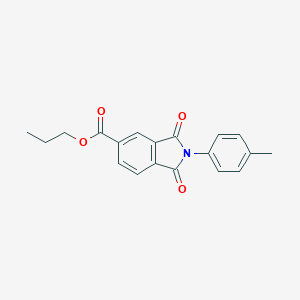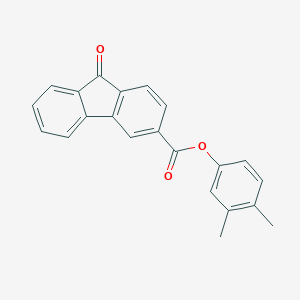
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a unique structure that includes a propyl ester group, a methylphenyl group, and a dioxoisoindoline core, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the reaction of phthalic anhydride with an appropriate amine, such as 4-methylphenylamine, under acidic conditions. This reaction forms the intermediate 4-methylphenylisoindoline-1,3-dione.
Esterification: The intermediate is then subjected to esterification with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate can be compared with other isoindoline derivatives, such as:
Methyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Butyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a butyl ester group instead of a propyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity.
Propiedades
IUPAC Name |
propyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-10-24-19(23)13-6-9-15-16(11-13)18(22)20(17(15)21)14-7-4-12(2)5-8-14/h4-9,11H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCCHSASNFDWCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclohexyl-4-[(3-methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B391390.png)
![N-(2,4-dichlorobenzylidene)-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B391391.png)

![4-Chloro-2-iodo-6-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391394.png)
![2-Bromo-4-chloro-6-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391397.png)

![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B391400.png)
![2,6-dibromo-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B391403.png)
![N-(4-bromobenzylidene)-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B391404.png)

![4-Nitrobenzaldehyde [4-(4-morpholinyl)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391408.png)
